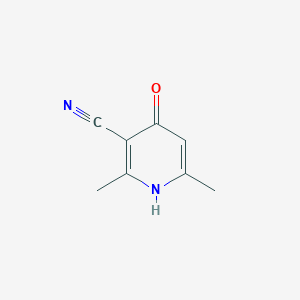

4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile

Vue d'ensemble

Description

4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile is a heterocyclic organic compound with the molecular formula C8H8N2O. It is also known by its synonyms, 3-Cyano-4,6-dimethyl-2-hydroxypyridine and 4,6-Dimethyl-2-hydroxynicotinonitrile . This compound is characterized by a pyridine ring substituted with hydroxy, methyl, and cyano groups, making it a versatile intermediate in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile can be achieved through various methods. One common approach involves the reaction of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile with appropriate reagents . Another method includes the nucleophilic substitution of hydrogen atoms by cyano groups using metal cyanides such as potassium cyanide (KCN) or copper cyanide (CuCN) .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction and minimize by-products.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The hydroxyl group at position 4 participates in nucleophilic substitution under acidic or basic conditions.

Key Reactions:

-

Alkylation :

The hydroxyl group can be alkylated using alkyl halides (e.g., methyl iodide) in polar aprotic solvents (e.g., acetonitrile), producing ether derivatives .

Electrophilic Substitution Reactions

The pyridine ring undergoes electrophilic substitution at positions activated by electron-donating methyl groups.

Computed Reactivity (DFT Analysis) :

-

Bond Orders and Charge Distribution :

Position Bond Order (C–C) Atomic Charge (Mulliken) C3 (cyano) 1.505 +0.12 C4 (OH) 1.345 -0.23 C5 1.397 +0.08 The cyano group deactivates position 3, while methyl groups at 2 and 6 direct electrophiles to position 5.

Halogenation:

-

Chlorination :

Treatment with POCl₃ converts the hydroxyl group to a chloro substituent, yielding 2-chloro-4,6-dimethylpyridine-3-carbonitrile .

Cyano Group Transformations

The cyano group at position 3 is reactive toward hydrolysis and nucleophilic additions.

Hydrolysis:

-

Basic Hydrolysis :

With NaOH, the cyano group converts to an amide intermediate, which can further hydrolyze to the carboxylic acid .

Condensation and Cyclization Reactions

The compound serves as a precursor in multicomponent reactions for synthesizing fused heterocycles.

Pyrazolo Derivatives:

Reaction with hydrazine hydrate forms 7-amino-4,6-dimethylpyrazolo[3,4-b]pyridine-3-carbonitrile , a bioactive scaffold .

textReaction Conditions: - Solvent: Ethanol - Temperature: Reflux - Yield: ~75%

Thieno[2,3-b]pyridines:

Condensation with thiourea or cyanothioacetamide under basic conditions yields thienopyridine derivatives .

Comparative Reactivity with Analogues

| Reaction Type | 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile | 2-Chloro-4,6-dimethylpyridine-3-carbonitrile |

|---|---|---|

| Hydrolysis of C≡N | Faster (due to –OH activation) | Slower |

| Electrophilic Substitution | Prefers position 5 | Prefers position 4 |

| Biological Activity | Higher antimicrobial potency | Lower solubility |

Mechanistic Insights

Applications De Recherche Scientifique

4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile has a wide range of applications in scientific research, including:

Mécanisme D'action

The mechanism of action of 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The compound’s hydroxy and cyano groups play crucial roles in its binding affinity and specificity towards target molecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile include:

- 4,6-Dimethylpyridine-2,3-dicarbonitrile

- 3-Hydroxy-1,2-dimethyl-4(1H)-pyridone

- 4-Methoxyphenylacetonitrile

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and cyano groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research and industry .

Activité Biologique

4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile (also known as 4-Hydroxy-3-cyanopyridine) is a pyridine derivative that has garnered attention for its diverse biological activities. Its unique structural features, including a hydroxy and cyano group, allow it to interact with various biological targets, making it a valuable compound in medicinal chemistry and pharmacology.

The compound can undergo several chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of various derivatives that may exhibit different biological activities.

Types of Reactions

- Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

- Reduction: The cyano group can be reduced to primary amines.

- Substitution: The hydroxy and cyano groups can participate in nucleophilic substitution reactions.

The mechanism of action for this compound primarily involves its ability to inhibit enzymes and interact with specific receptors. It may bind to the active sites of enzymes, preventing substrate binding and subsequent catalytic activity. This property is particularly relevant in the context of its potential therapeutic applications.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The antimicrobial efficacy is often compared with standard antibiotics, demonstrating promising results in inhibiting bacterial growth.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Research indicates that it may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Investigated the antimicrobial activity against MRSA; demonstrated significant inhibition at low concentrations. |

| Study 2 | Explored cytotoxic effects on cancer cell lines; found that the compound induces apoptosis through mitochondrial pathways. |

| Study 3 | Assessed enzyme inhibition; revealed that this compound acts as a competitive inhibitor for certain enzymes involved in metabolic pathways. |

Comparative Analysis with Similar Compounds

This compound is structurally similar to other pyridine derivatives but exhibits unique biological properties due to its functional groups.

| Compound | Structure | Biological Activity |

|---|---|---|

| 4-Methoxyphenylacetonitrile | Structure | Moderate antimicrobial activity |

| 2-Hydroxy-4,6-dimethylpyridine-3-carbonitrile | Structure | Enhanced anticancer activity |

| 4-Chloro-2,6-dimethylpyridine-3-carbonitrile | Structure | Lower enzyme inhibition compared to 4-Hydroxy variant |

Propriétés

IUPAC Name |

2,6-dimethyl-4-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-5-3-8(11)7(4-9)6(2)10-5/h3H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCEYMLHGVQQBBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=C(N1)C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.